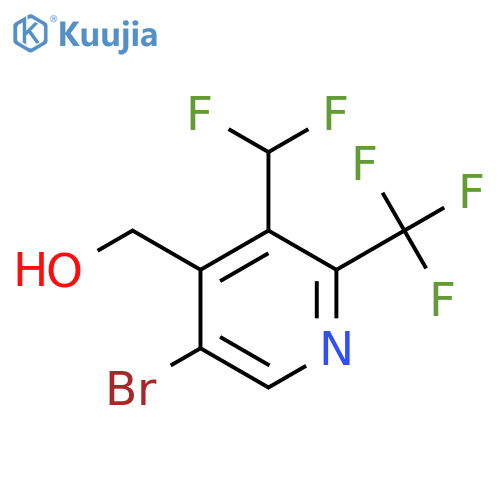Cas no 1804493-54-6 (5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol)

1804493-54-6 structure
商品名:5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol
CAS番号:1804493-54-6
MF:C8H5BrF5NO
メガワット:306.027418851852
CID:4864949
5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol
-
- インチ: 1S/C8H5BrF5NO/c9-4-1-15-6(8(12,13)14)5(7(10)11)3(4)2-16/h1,7,16H,2H2
- InChIKey: MOIOGFQJNMFFEL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(F)(F)F)C(C(F)F)=C1CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 2.2
5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029055534-1g |
5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol |
1804493-54-6 | 97% | 1g |
$1,460.20 | 2022-04-02 |
5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
1804493-54-6 (5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol) 関連製品
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
